

An In-depth Technical Guide to the Molecular Target of SZM-1209

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SZM-1209 is a novel benzothiazole derivative that has demonstrated significant therapeutic potential in preclinical models of acute lung injury (ALI) and systemic inflammatory response syndrome (SIRS). This document provides a comprehensive technical overview of the molecular target of **SZM-1209**, its mechanism of action, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Molecular Target Identification and Binding Affinity

The primary molecular target of **SZM-1209** has been identified as Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a crucial serine/threonine kinase that plays a central role in regulating inflammation and programmed cell death pathways, including necroptosis.[2]

SZM-1209 exhibits high-affinity binding to RIPK1 and demonstrates significant selectivity over the related kinase, RIPK3. This selectivity is a key attribute, as off-target inhibition of RIPK3 is generally undesirable. The binding affinities, expressed as dissociation constants (Kd), are summarized in the table below.



Target Kinase	SZM-1209 Kd (nM)
RIPK1	85
RIPK3	>10,000

Table 1: Binding Affinity of **SZM-1209** for RIPK1 and RIPK3.[3]

Mechanism of Action: Inhibition of Necroptosis

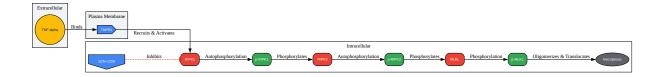
SZM-1209 exerts its therapeutic effects by inhibiting the kinase activity of RIPK1, thereby blocking the necroptosis signaling pathway. Necroptosis is a form of programmed cell death that is implicated in the pathophysiology of various inflammatory diseases.

The Necroptosis Signaling Pathway

The necroptosis cascade is typically initiated by the activation of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1), by their respective ligands (e.g., TNF- α). This leads to the recruitment and activation of RIPK1. In the presence of caspase-8 inhibition, activated RIPK1 phosphorylates and activates RIPK3. Subsequently, RIPK3 phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), the terminal effector of the necroptosis pathway. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.

SZM-1209, by directly inhibiting the kinase activity of RIPK1, prevents the downstream phosphorylation of RIPK3 and MLKL, effectively halting the necroptotic cascade.





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Caption: **SZM-1209** inhibits the TNF- α induced necroptosis signaling pathway by targeting RIPK1.

In Vitro Efficacy

The anti-necroptotic activity of **SZM-1209** was evaluated in cellular assays. The half-maximal effective concentration (EC50) for the inhibition of necroptosis is presented in the table below.

Parameter	SZM-1209 EC50 (nM)
Anti-necroptotic Activity	22.4

Table 2: In Vitro Efficacy of **SZM-1209** in a Necroptosis Assay.[3]

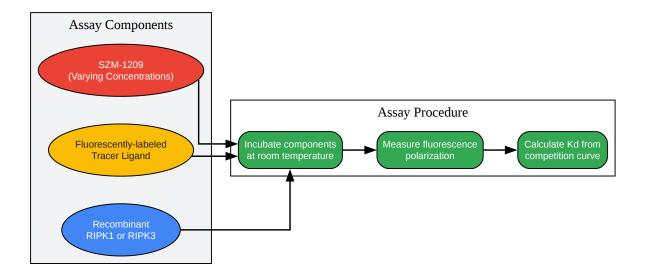
Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **SZM-1209**.

Kinase Binding Affinity Assay (Kd Determination)



A competitive binding assay was utilized to determine the dissociation constant (Kd) of **SZM-1209** for RIPK1 and RIPK3.



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